2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene
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Overview
Description
2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. It is characterized by the presence of a benzyl ether group attached to a benzene ring that is substituted with bromine, chlorine, and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene typically involves the following steps:
Chlorination: Chlorine can be introduced using similar electrophilic aromatic substitution reactions with chlorine (Cl2) and a catalyst like iron(III) chloride (FeCl3).
Fluorination: The fluorine atom can be introduced through nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Benzylation: The benzyl ether group can be introduced by reacting the phenol derivative with benzyl bromide (C6H5CH2Br) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyl ether group can undergo oxidation to form benzaldehyde or benzoic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The halogen atoms (bromine, chlorine, and fluorine) can be reduced to form the corresponding hydrogenated derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the bromine atom can be replaced with an amine group using ammonia (NH3) or an amine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Ammonia (NH3) or amine derivatives in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydrogenated derivatives of the compound.
Substitution: Aminated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes involving halogenated aromatic compounds.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and benzyl ether group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of biological molecules and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-4-bromo-1-chlorobenzene: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(Benzyloxy)-4-chloro-3-fluorobenzene: Lacks the bromine atom, which may influence its chemical properties and applications.
2-(Benzyloxy)-4-bromo-3-fluorobenzene: Lacks the chlorine atom, which can alter its behavior in chemical reactions.
Uniqueness
2-(Benzyloxy)-4-bromo-1-chloro-3-fluorobenzene is unique due to its specific combination of halogen atoms and the benzyl ether group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-6-7-11(15)13(12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAGLFIVGQSSLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2F)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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